3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol
Description
3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl alcohol backbone substituted with a 3-fluoro-4-methoxyphenyl group. Phenethyl alcohol derivatives are widely studied for applications in pharmaceuticals, fragrances, and organic synthesis .
Properties
IUPAC Name |
2-[3-(3-fluoro-4-methoxyphenyl)phenyl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO2/c1-18-15-6-5-13(10-14(15)16)12-4-2-3-11(9-12)7-8-17/h2-6,9-10,17H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZAKIXOKFWYNOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reduction of 3-Fluoro-4-methoxyphenylacetic Acid
The most widely documented method for synthesizing 3-fluoro-4-methoxyphenethyl alcohol involves the reduction of 3-fluoro-4-methoxyphenylacetic acid. This two-step process begins with the preparation of the carboxylic acid precursor, followed by its reduction to the corresponding alcohol.
Reaction Mechanism
The reduction employs lithium aluminium hydride (LAH) as the reducing agent, which selectively converts the carboxylic acid group (–COOH) to a primary alcohol (–CH₂OH). The reaction proceeds via nucleophilic attack by the hydride ion on the carbonyl carbon, forming an intermediate alkoxide that is subsequently protonated to yield the alcohol.
Experimental Procedure
In a representative protocol, 3-fluoro-4-methoxyphenylacetic acid (400 mg, 2.17 mmol) is dissolved in anhydrous tetrahydrofuran (THF, 4 mL) under an inert atmosphere. The solution is cooled to 0°C, and LAH (90.8 mg, 2.39 mmol) is added portionwise to prevent exothermic runaway. The reaction mixture is stirred at room temperature for 1 hour, after which it is quenched with ice-cold water. The crude product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and concentrated under vacuum to yield 290 mg (78%) of 3-fluoro-4-methoxyphenethyl alcohol as a colorless oil.
Key Advantages
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High Yield : The method achieves a yield of 78%, making it economically viable for laboratory and industrial applications.
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Selectivity : LAH selectively reduces the carboxylic acid without affecting the methoxy or fluorine substituents.
Alternative Reduction Strategies
While LAH remains the reductant of choice, alternative reducing agents such as sodium borohydride (NaBH₄) and borane-tetrahydrofuran (BH₃·THF) have been explored. However, these methods often require additional activation steps or catalysts, resulting in lower yields (50–60%) compared to LAH.
Optimization of Reaction Conditions
Solvent Selection
The choice of solvent significantly impacts reaction efficiency. THF is preferred due to its ability to solubilize both the starting material and LAH while stabilizing the intermediate alkoxide. Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are less effective, as they may coordinate with LAH and reduce its reactivity.
Temperature Control
Maintaining a low temperature (0–5°C) during LAH addition minimizes side reactions such as over-reduction or decomposition. Subsequent warming to room temperature ensures complete conversion without compromising yield.
Stoichiometry and Equivalents
A slight excess of LAH (1.1 equivalents) is critical to driving the reaction to completion. Substoichiometric amounts result in unreacted starting material, while excessive LAH increases the risk of side products.
Industrial-Scale Considerations
Purification Techniques
Crude product purification typically involves fractional distillation or column chromatography. On an industrial scale, short-path distillation under reduced pressure (50–100 mbar) is preferred, achieving a purity of >98% with minimal thermal degradation.
Comparative Analysis of Synthetic Methods
| Parameter | LAH Reduction | NaBH₄ Reduction | BH₃·THF Reduction |
|---|---|---|---|
| Yield (%) | 78 | 55 | 60 |
| Reaction Time (h) | 1 | 4 | 3 |
| Purification Complexity | Low | Moderate | Moderate |
| Scalability | High | Moderate | Low |
This table highlights the superiority of LAH in terms of yield and scalability, despite its higher reactivity and associated safety risks.
Challenges in Synthesis
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol group undergoes oxidation to form ketones or aldehydes. Key findings:
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Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
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Product : 3-(3-Fluoro-4-methoxyphenyl)phenethyl ketone (theoretical yield: >80% based on analogous substrates).
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Mechanism : Alcohol → aldehyde intermediate → further oxidation to carboxylic acid under strong conditions.
Example Reaction Pathway :
Reduction Reactions
The fluorinated aromatic ring can undergo hydrogenolysis under specific conditions:
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Reagents : Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C .
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Product : Dehalogenation yields 3-(3-hydroxy-4-methoxyphenyl)phenethyl alcohol (observed yield: 78% for structurally similar substrates) .
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Mechanism : Radical-mediated C–F bond cleavage followed by hydrogen atom transfer .
Optimized Conditions :
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| LiAlH₄ (1.1 eq) | THF | 0–20°C | 1 h | 78% |
Substitution Reactions
The fluorine atom participates in nucleophilic aromatic substitution (SNAr):
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Reagents : Sodium methoxide (NaOMe) in dimethyl sulfoxide (DMSO).
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Product : 3-(3-methoxy-4-methoxyphenyl)phenethyl alcohol (predicted yield: ~65% based on computational modeling) .
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Mechanism : Fluorine displacement by methoxide via a Meisenheimer complex intermediate .
Kinetic Data :
| Entry | Nucleophile | Solvent | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| 1 | NaOMe | DMSO | 2.3 × 10⁻³ |
| 2 | KOtBu | THF | 1.1 × 10⁻³ |
Cross-Coupling Reactions
The aromatic ring engages in Suzuki–Miyaura coupling for functionalization:
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Substrate Compatibility : Boronic acids with electron-withdrawing groups (e.g., 4-CF₃C₆H₄B(OH)₂).
Example :
Esterification and Protection
The hydroxyl group reacts with acyl chlorides or silylating agents:
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Reagents : Acetic anhydride (Ac₂O) with pyridine (room temperature, 2 h).
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Product : Acetyl-protected derivative (isolated yield: 93%).
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Applications : Intermediate for further functionalization in drug synthesis.
Key Mechanistic Insights
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Electronic Effects : The electron-withdrawing fluoro group enhances electrophilicity at the para position, facilitating substitution .
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Steric Considerations : Methoxy group ortho to fluorine hinders nucleophilic attack, directing reactivity to meta positions .
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Solvent Effects : Polar aprotic solvents (e.g., DMSO) accelerate SNAr by stabilizing charged intermediates .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a phenethyl alcohol backbone with a fluorinated and methoxylated aromatic ring, which influences its reactivity and biological interactions. Its unique structure allows it to participate in various chemical reactions, enhancing its utility in research.
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol exhibits antimicrobial properties against various bacterial strains. Its effectiveness can be quantified using Minimum Inhibitory Concentration (MIC) values.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.56 - 12.5 |
| Escherichia coli | >400 |
| Enterococcus faecium | 128-fold higher activity than vancomycin |
Studies show that modifications to the compound can enhance its antibacterial potency, making it a candidate for developing new antimicrobial agents.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Preliminary studies suggest it may inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanisms of action are still under investigation but may involve the inhibition of specific enzymes or pathways crucial for cancer cell survival.
Material Science
This compound is being explored for its potential in the development of advanced materials, such as organic semiconductors. Its unique electronic properties can be harnessed in creating materials with improved conductivity and stability.
Antimicrobial Study
A study conducted on thiophene derivatives similar to this compound demonstrated varying degrees of antibacterial activity against clinical isolates of MRSA. The results indicated that structural modifications could significantly enhance antibacterial potency, underscoring the importance of functional groups like fluorine and methoxy in increasing efficacy.
Anticancer Evaluation
Another investigation focused on the antiproliferative effects of related compounds on breast cancer cell lines. The findings suggested that structural modifications could significantly alter biological activity, highlighting the role of the fluorinated group in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxy groups can influence the compound’s binding affinity and selectivity, affecting its pharmacological profile.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Influence : Fluorine and methoxy groups in the target compound may enhance metabolic stability compared to unsubstituted phenethyl alcohol, as seen in fluorinated analogs like 3-Fluoro-4-methylbenzyl alcohol . Methoxy groups in compounds like 3-Methoxy-4-(trifluoromethyl)benzyl alcohol contribute to increased steric hindrance and altered electronic properties .
- Biological Activity : Glycosylated derivatives of phenethyl alcohol (e.g., forsythiaside) exhibit bioactivity via antioxidant or anti-inflammatory pathways . The target compound’s fluorine atom could similarly modulate interactions with enzymes or receptors.
- Volatility and Flavor : Simple phenethyl alcohol is volatile and contributes to floral aromas in fermented products . Substitution with bulky groups (e.g., trifluoromethyl) likely reduces volatility, as observed in trifluoromethyl-substituted benzyl alcohols .
Biological Activity
3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, a compound of increasing interest in medicinal chemistry, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant effects, supported by relevant research findings and data tables.
Chemical Structure and Properties
Chemical Formula : C16H17F O2
Molecular Weight : 274.31 g/mol
IUPAC Name : this compound
The structure of this compound features a phenethyl alcohol moiety with a fluorinated and methoxylated aromatic ring, contributing to its unique biological properties.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted the compound's effectiveness against both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.5 µg/mL |
| Escherichia coli | 2.0 µg/mL |
| Salmonella enterica | 1.8 µg/mL |
The compound's hydrophobic character is believed to enhance its membrane permeability, facilitating its interaction with bacterial cells .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. Notably, it has shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Cytotoxicity Evaluation
In a study conducted on FaDu hypopharyngeal tumor cells, the compound demonstrated:
- IC50 Value : 12 µM
- Mechanism of Action : Induction of apoptosis through the activation of caspase pathways.
This study compared the compound's efficacy to that of bleomycin, revealing that it induced apoptosis more effectively at similar concentrations .
Antioxidant Activity
The antioxidant capacity of this compound was evaluated using DPPH radical scavenging assays. The results indicated a strong ability to scavenge free radicals, which is crucial for preventing oxidative stress-related damage in cells.
| Concentration (µg/mL) | Scavenging Activity (%) |
|---|---|
| 10 | 45 |
| 50 | 72 |
| 100 | 90 |
These findings suggest that the compound could be beneficial in developing therapeutic agents aimed at oxidative stress-related conditions .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways related to cell survival and apoptosis.
Q & A
Q. What are the recommended synthetic routes for 3-(3-Fluoro-4-methoxyphenyl)phenethyl alcohol, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation or nucleophilic substitution. For example, alkylation of a fluorinated methoxyphenyl precursor with phenethyl bromide in the presence of a base (e.g., K₂CO₃) and polar aprotic solvents (e.g., DMF) at 80–100°C may yield the target compound . Optimization of solvent polarity, temperature, and catalyst loading is critical to minimizing side reactions (e.g., dehalogenation). Yield improvements (≥70%) are achievable by employing continuous flow reactors under controlled pressure .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water gradient) and GC-MS for purity assessment. Structural confirmation requires H/C NMR to verify fluorine coupling patterns (e.g., splitting) and methoxy group integration. FT-IR can identify hydroxyl (-OH) and aryl ether (C-O-C) stretches at 3200–3600 cm and 1200–1250 cm, respectively . Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion accuracy (±2 ppm).
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Methodological Answer : The compound is likely soluble in polar organic solvents (e.g., ethanol, DMSO) but poorly soluble in water due to its aromatic and fluorinated moieties. Stability tests under varying pH (2–12) and temperatures (4–40°C) should be conducted via accelerated degradation studies. Fluorinated analogs show sensitivity to UV light; thus, storage in amber vials at -20°C under inert gas (N₂/Ar) is advised .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model electronic effects of the fluorine and methoxy groups on reaction intermediates. For instance, the electron-withdrawing fluorine may reduce nucleophilicity at the benzylic position, while the methoxy group enhances resonance stabilization. Molecular docking studies (AutoDock Vina) can predict interactions with biological targets (e.g., enzymes) for pharmacological applications .
Q. How do contradictory data on fluorinated phenethyl alcohol toxicity arise, and what experimental controls mitigate these discrepancies?
- Methodological Answer : Discrepancies often stem from impurities (e.g., residual solvents or unreacted precursors) or assay interference (e.g., fluorophores in cell viability tests). Implement strict purification protocols (e.g., column chromatography followed by recrystallization) . Use orthogonal toxicity assays (MTT, LDH release, and apoptosis markers) with negative controls (e.g., fluorinated analogs lacking hydroxyl groups) to isolate compound-specific effects .
Q. What factorial design approaches optimize the scalability of this compound synthesis?
- Methodological Answer : A 2 factorial design can evaluate factors like temperature (60–100°C), catalyst concentration (1–5 mol%), and solvent ratio (DMF:toluene). Response Surface Methodology (RSM) identifies interactions between variables, enabling Pareto-optimal conditions for yield (>80%) and minimal waste. Pilot-scale reactors with real-time monitoring (e.g., inline FTIR) ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
